2-Methylthiazolo[4,5-c]pyridine
Overview
Description
2-Methylthiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining thiazole and pyridine moieties
Mechanism of Action
Target of Action
2-Methyl-[1,3]thiazolo[4,5-c]pyridine is a derivative of thiazolopyridines, which are known to interact with a wide range of receptor targets . Thiazolopyridines are biologically relevant purine bioisosteres . They have been reported to possess a broad spectrum of pharmacological activities .
Mode of Action
Thiazolopyridines are known to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolopyridines have been reported to possess a broad spectrum of pharmacological activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Thiazolopyridines, the class of compounds to which 2-Methyl-[1,3]thiazolo[4,5-c]pyridine belongs, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that the molecular and cellular effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine’s action could be diverse and significant.
Biochemical Analysis
Biochemical Properties
2-Methyl-[1,3]thiazolo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine has been shown to interact with nucleic acids, potentially influencing gene expression and cellular function .
Cellular Effects
The effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and differentiation . Furthermore, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine influences gene expression by modulating transcription factors and altering the expression of genes involved in cell cycle regulation .
Molecular Mechanism
At the molecular level, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . For instance, its interaction with cyclooxygenase leads to reduced production of prostaglandins, which are mediators of inflammation . Additionally, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine can activate or inhibit transcription factors, resulting in changes in gene expression that affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 2-Methyl-[1,3]thiazolo[4,5-c]pyridine can lead to sustained inhibition of cell proliferation and persistent changes in gene expression . These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity .
Metabolic Pathways
2-Methyl-[1,3]thiazolo[4,5-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine is transported and distributed through interactions with transporters and binding proteins . It binds to albumin in the bloodstream, facilitating its distribution to various tissues . The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which can affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be transported into the nucleus, where it influences gene expression by interacting with transcription factors and DNA . Post-translational modifications and targeting signals help direct 2-Methyl-[1,3]thiazolo[4,5-c]pyridine to specific cellular compartments, enhancing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the cyclization of 2-aminothiazole with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the reaction of thioamides with α-haloketones in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include continuous flow processes and the use of industrial catalysts to facilitate the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[4,5-c]pyridines .
Scientific Research Applications
2-Methylthiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atom in the pyridine ring.
Thiazolo[3,2-a]pyrimidines: These compounds have a similar thiazole ring but are fused with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-Methylthiazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDSQSDFALFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304249 | |
Record name | 2-Methylthiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89786-57-2 | |
Record name | 2-Methylthiazolo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89786-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-[1,3]thiazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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